4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Azepane Moiety: This step involves the reaction of the benzofuran intermediate with azepane under suitable conditions, often using a base to facilitate the nucleophilic substitution.
Functionalization with the Chloromethylphenyl Group: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, to introduce the chloromethylphenyl group onto the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chloromethyl group could yield a variety of substituted benzofuran derivatives.
Scientific Research Applications
4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s benzofuran core and functional groups make it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug or a biochemical tool.
Mechanism of Action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-[(AZEPAN-1-YL)METHYL]-3-HYDROXY-6H-BENZO[C]CHROMEN-6-ONE: This compound shares the azepane and hydroxy groups but has a different core structure.
N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE: Similar to the target compound but lacks the azepane moiety.
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-2-METHYLPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to the combination of its benzofuran core, azepane moiety, and chloromethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3/c1-15-18(25)8-7-9-19(15)26-24(29)22-16(2)30-21-11-10-20(28)17(23(21)22)14-27-12-5-3-4-6-13-27/h7-11,28H,3-6,12-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDPVFHMSOSOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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